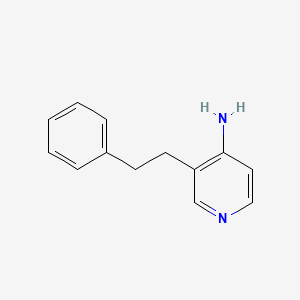
3-(2-Phenylethyl)pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylethyl)pyridin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-bromoacetophenone with 2-phenylethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Another approach involves the use of palladium-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura cross-coupling reaction between 4-bromo-2-methylpyridin-3-amine and phenylboronic acid can be employed to synthesize this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Phenylethyl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures and solvents like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in solvents like tetrahydrofuran or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of bases like triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted aminopyridines.
Aplicaciones Científicas De Investigación
3-(2-Phenylethyl)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Phenylethyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with G-protein coupled receptors or ion channels, influencing cellular signaling pathways . Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in metabolic processes and exert its effects at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminopyridine: A compound with a similar pyridine structure but with an amino group at the 4-position.
2-Phenylethylamine: A compound with a phenylethyl group but lacking the pyridine ring.
Pyridin-4-amine: A compound with an amino group at the 4-position of the pyridine ring but without the phenylethyl group.
Uniqueness
3-(2-Phenylethyl)pyridin-4-amine is unique due to the combination of the phenylethyl group and the amino group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds .
Propiedades
Número CAS |
6635-94-5 |
|---|---|
Fórmula molecular |
C13H14N2 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
3-(2-phenylethyl)pyridin-4-amine |
InChI |
InChI=1S/C13H14N2/c14-13-8-9-15-10-12(13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H2,14,15) |
Clave InChI |
KJHJUZMABIVSMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC2=C(C=CN=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


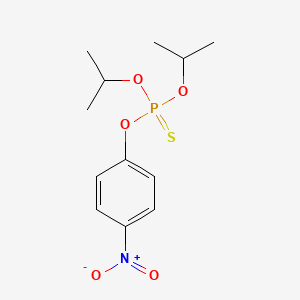
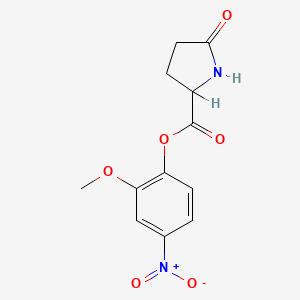
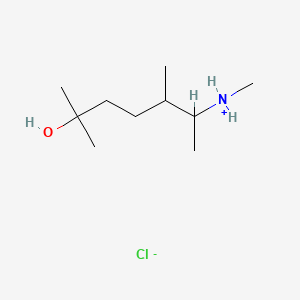

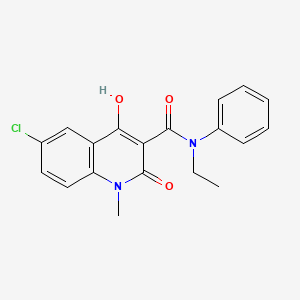
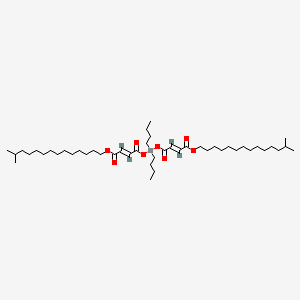
![1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride](/img/structure/B13770498.png)

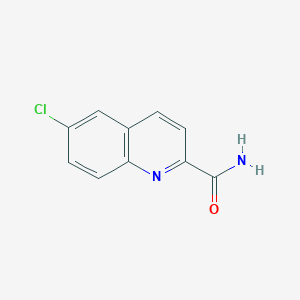

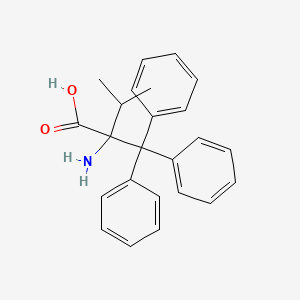
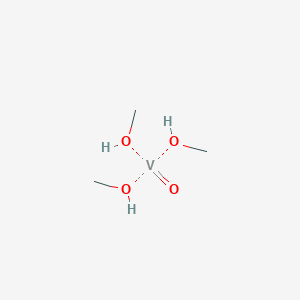
![6-Bromo-6H-dibenzo[d,g][1,3,6,2]trithiastibocine](/img/structure/B13770541.png)
![Piperazinium, 1-methyl-1,4-bis[2-[(1-oxohexadecyl)oxy]ethyl]-, methyl sulfate](/img/structure/B13770560.png)
